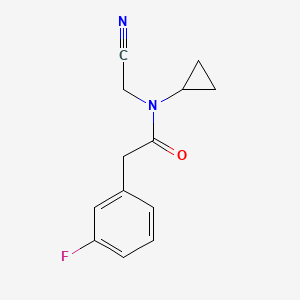
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications.
Mecanismo De Acción
CPP-115 works by inhibiting N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, the enzyme responsible for the breakdown of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain. By inhibiting N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, CPP-115 increases the levels of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain, leading to anxiolytic and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
CPP-115 has been shown to increase N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide levels in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CPP-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, which makes it an ideal tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain. CPP-115 is also relatively stable and can be easily synthesized in the lab. However, CPP-115 has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, CPP-115 has a short half-life, which can make it difficult to maintain consistent levels in the brain.
Direcciones Futuras
CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications. Some of the future directions for research on CPP-115 include:
1. Clinical trials to investigate the safety and efficacy of CPP-115 in humans for the treatment of neurological disorders such as epilepsy, anxiety, and addiction.
2. Studies to investigate the long-term effects of CPP-115 on the brain and behavior.
3. Development of more water-soluble formulations of CPP-115 for easier administration in experiments.
4. Investigation of the potential of CPP-115 as a tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain.
5. Studies to investigate the potential of CPP-115 in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, CPP-115 is a potent and selective inhibitor of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand the potential of CPP-115 in the treatment of neurological disorders.
Métodos De Síntesis
CPP-115 can be synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form the intermediate 3-fluorophenylcyclopropylamine. The intermediate is then reacted with cyanomethyl acetate to obtain the final product, CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 increases N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide levels in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-2-10(8-11)9-13(17)16(7-6-15)12-4-5-12/h1-3,8,12H,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRHEJWBRMEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)
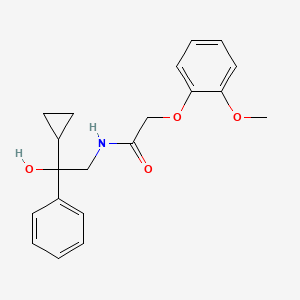

![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2525233.png)
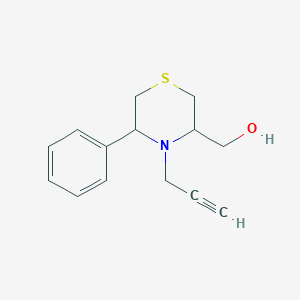
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2525237.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)
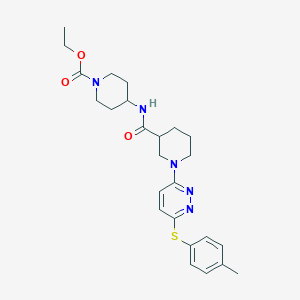
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)
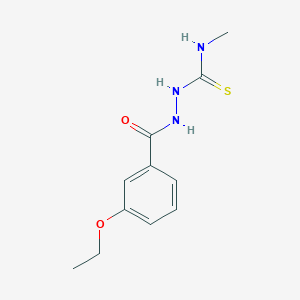
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)
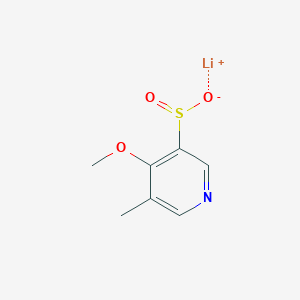
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)